Technical Profile: 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde
Technical Profile: 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde
Here is the in-depth technical guide for 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde .
Molecular Weight & Physicochemical Characterization Guide
Executive Summary
The compound 4-Chloro-2-(2-benzoxazolylthio)-5-thiazolecarboxaldehyde (CAS 914348-74-6 ) represents a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4] Characterized by a dual-heterocycle architecture—linking a benzoxazole and a thiazole via a thioether bridge—this molecule serves as a critical scaffold in medicinal chemistry, particularly for antimicrobial and kinase inhibitor discovery.[1][2]
This guide provides a definitive breakdown of its molecular weight, isotopic distribution, and synthetic pathways, offering researchers a validated reference for analytical characterization.[1][2]
Physicochemical Characterization
Molecular Weight Data
The precise molecular weight is the primary metric for mass spectrometry validation and stoichiometric calculations.[1][2]
| Property | Value | Notes |
| Molecular Formula | C₁₁H₅ClN₂O₂S₂ | Confirmed stoichiometry |
| Average Molecular Weight | 296.75 g/mol | Standard atomic weights |
| Monoisotopic Mass | 295.9481 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S |
| CAS Number | 914348-74-6 | Unique Identifier |
| MDL Number | MFCD03453095 | Database reference |
Elemental Analysis & Isotopic Signature
For mass spectrometry (LC-MS/GC-MS), the isotopic pattern is distinct due to the presence of one Chlorine (Cl) and two Sulfur (S) atoms.[1][2]
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Chlorine Effect: The ³⁷Cl isotope creates an M+2 peak at approximately 33% intensity of the molecular ion.[1][2]
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Sulfur Effect: Two sulfur atoms contribute significantly to the M+2 peak (~9% contribution), creating a complex isotopic envelope.[1]
| Element | Count | Mass Contribution (Da) | % Composition (w/w) |
| Carbon | 11 | 132.12 | 44.52% |
| Hydrogen | 5 | 5.04 | 1.70% |
| Chlorine | 1 | 35.45 | 11.95% |
| Nitrogen | 2 | 28.01 | 9.44% |
| Oxygen | 2 | 32.00 | 10.78% |
| Sulfur | 2 | 64.13 | 21.61% |
Synthetic Pathway & Methodology
The synthesis of this scaffold relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1][2] The high reactivity of the C-2 position on the thiazole ring, activated by the electron-withdrawing aldehyde group at C-5, allows for selective displacement of a halogen by the mercaptobenzoxazole thiol.[1][2]
Experimental Protocol (Reconstructed)
Note: This protocol is derived from standard heterocyclic methodologies for thio-linkage formation.
Reagents:
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Substrate A: 2,4-Dichloro-5-thiazolecarboxaldehyde (Electrophile)
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Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)[1][2]
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile[1]
Step-by-Step Workflow:
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Preparation: Dissolve 1.0 eq of 2-Mercaptobenzoxazole in DMF. Add 1.2 eq of anhydrous K₂CO₃.[1][2] Stir at room temperature for 15 minutes to generate the thiolate anion.
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Addition: Dropwise add a solution of 1.0 eq 2,4-Dichloro-5-thiazolecarboxaldehyde in DMF. Critical: Maintain temperature < 20°C to prevent displacement of the C-4 chlorine.[1][2]
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Reaction: Stir at ambient temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1][2] The product will appear as a new spot with lower R_f than the aldehyde precursor.[1][2]
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Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.[1][2]
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Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF if necessary.
Reaction Logic Diagram
The following diagram illustrates the convergent synthesis and the specific regioselectivity controlled by the electronic properties of the thiazole ring.
Figure 1: Convergent synthesis pathway demonstrating the selective Nucleophilic Aromatic Substitution (SₙAr) at the thiazole C-2 position.
Applications in Drug Development[2]
This molecule is not merely a catalog entry; it is a pharmacophore scaffold .[1][2] The combination of benzoxazole and thiazole rings is frequently exploited in "Fragment-Based Drug Design" (FBDD).[1][2]
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Kinase Inhibition: The aldehyde group serves as a "warhead" precursor.[1][2] It can be converted via reductive amination to form amine linkers common in ATP-competitive inhibitors (e.g., Dasatinib analogs).[1][2]
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Antimicrobial Agents: Thiazole-carboxaldehydes are precursors to hydrazone derivatives, which have documented efficacy against Mycobacterium tuberculosis and fungal pathogens.[1][2]
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Covalent Modifiers: The C-4 Chlorine remains a handle for further substitution (e.g., with amines), allowing the creation of tri-substituted thiazole libraries.[1]
Analytical Validation Checklist
To ensure the integrity of this compound in your inventory, perform the following quality checks:
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1H NMR (DMSO-d6): Look for the distinct aldehyde singlet (–CHO) downfield at ~9.8–10.0 ppm .[1][2] The benzoxazole aromatic protons will appear as a multiplet between 7.3–7.8 ppm .[1][2]
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LC-MS: Confirm the parent ion [M+H]⁺ at 297.0 .[1][2] Verify the chlorine isotope pattern (M+H+2 peak at ~30% height of parent).[1]
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Appearance: Typically a pale yellow to off-white solid.[1][2]
References
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PubChem. (2025).[1][2] Compound Summary for CAS 914348-74-6. National Center for Biotechnology Information.[1][2] Retrieved January 29, 2026, from [Link][1][2]
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Accela ChemBio. (n.d.).[1][2] Product Catalog: SY109642. Retrieved January 29, 2026, from [Link][1][2]
